molecular formula C20H18N2O B149483 4-(Pyren-1-yl)butanehydrazide CAS No. 55486-13-0

4-(Pyren-1-yl)butanehydrazide

Cat. No. B149483
CAS RN: 55486-13-0
M. Wt: 302.4 g/mol
InChI Key: SOPPDVMSOKMZOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrene derivatives can be complex, involving multiple steps and catalysts. For instance, the synthesis of pyrano[4,3-b]pyran derivatives is facilitated by 4-(Succinimido)-1-butane sulfonic acid, which acts as an efficient and reusable Brønsted acid catalyst under both thermal and ultrasonic conditions . This catalyst is prepared by mixing succinimide and 1,4-butanesultone, offering a simpler and safer alternative to the preparation of succinimide sulfonic acid. The method is advantageous due to its high yield, clean reaction, simple methodology, and short reaction time, with the catalyst being recyclable without significant loss of activity.

Molecular Structure Analysis

The molecular structure of pyrene derivatives is crucial for their photophysical and electrochemical properties. For example, the direct functionalization of the 4,9-positions of pyrene has been achieved through Ir-catalyzed borylation, leading to the synthesis of various boronates and donor- or acceptor-substituted compounds . The structures of these compounds have been confirmed by single-crystal X-ray diffraction, which is essential for understanding the molecular geometry and electronic interactions within the molecules.

Chemical Reactions Analysis

The reactivity of pyrene derivatives can be influenced by their molecular structure. The regioselective synthesis of succinyl-spaced pyrazoles, for example, involves cyclocondensation reactions of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with succinic acid dihydrazide . This process yields various pyrazole derivatives, demonstrating the versatility of pyrene-based compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrene derivatives are often studied through their luminescence and structural behavior under different conditions. The pressure-dependent structural and luminescence properties of 1-(pyren-1-yl)but-2-yn-1-one have been investigated, revealing piezochromic properties and supporting the hypothesis of excimer involvement in electronic excitation processes . Additionally, the synthesis and structural determination of various molecules based on the 4,8,12-trioxa-4,8,12,12c-tetrahydrodibenzo[cd,mn]pyrene system have shown the impact of molecular substitution patterns on space group symmetry and the pyroelectric coefficient .

Scientific Research Applications

Application 1: Energy Storage Systems

  • Summary of the Application : 4-(Pyren-1-yl)butanehydrazide is used in the covalent functionalization of carbon-based materials (CBMs) for energy storage . The covalent binding of redox-active organic molecules with CBMs improves the transfer rate of electrons and prevents the dissolution of redox-active molecules, resulting in good conductivity and cycle life .
  • Methods of Application : The covalent modification of CBMs is achieved via organic chemistry techniques . Acid-promoted oxidation is one of the most commonly used methods for covalent functionalization .
  • Results or Outcomes : The covalent functionalization of CBMs with redox-active organic molecules like 4-(Pyren-1-yl)butanehydrazide has shown to improve the performance of energy storage systems .

Application 2: Supercapacitor Electrodes

  • Summary of the Application : 4-(Pyren-1-yl)butanehydrazide is used in the functionalization of carbon nano-onions (CNOs) for use as electrode materials in supercapacitors .
  • Methods of Application : The functionalization of CNOs is achieved through an amidation reaction that occurs between the oxidized CNOs and 4-(Pyren-1-yl)butanehydrazide .
  • Results or Outcomes : The functionalization increased the specific capacitance by approximately 138% in comparison to that of the pristine CNOs, while acid-mediated oxidation reduced the specific capacitance of the nanomaterial by 24% .

Application 3: Organic Light-Emitting Diodes (OLEDs)

  • Summary of the Application : 4-(Pyren-1-yl)butanehydrazide is used in the design of novel blue emitters for Organic Light-Emitting Diodes (OLEDs) . The pyrene moiety in the compound contributes to the blue emission, making it suitable for use in OLEDs .
  • Methods of Application : The compound is incorporated into the emissive layer of the OLED. The fabrication of the OLED involves depositing thin films of the organic compound and other layers onto a substrate .
  • Results or Outcomes : The use of 4-(Pyren-1-yl)butanehydrazide in OLEDs can potentially improve the efficiency and lifespan of the devices .

Application 4: Blue Emitters for OLEDs

  • Summary of the Application : 4-(Pyren-1-yl)butanehydrazide is used in the design of novel blue emitters for Organic Light-Emitting Diodes (OLEDs) . The pyrene moiety in the compound contributes to the blue emission, making it suitable for use in OLEDs .
  • Methods of Application : The compound is incorporated into the emissive layer of the OLED. The fabrication of the OLED involves depositing thin films of the organic compound and other layers onto a substrate .
  • Results or Outcomes : The use of 4-(Pyren-1-yl)butanehydrazide in OLEDs can potentially improve the efficiency and lifespan of the devices .

Future Directions

4-(Pyren-1-yl)butanehydrazide and other pyrene-based compounds have shown promise in various fields, including the development of metal–organic frameworks (MOFs) and the functionalization of Carbon Nano-Onions (CNOs) for supercapacitor applications . These areas present potential future directions for the application and study of 4-(Pyren-1-yl)butanehydrazide.

properties

IUPAC Name

4-pyren-1-ylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6,21H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPDVMSOKMZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204064
Record name Pyrenebutyrylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyren-1-yl)butanehydrazide

CAS RN

55486-13-0
Record name Pyrenebutyrylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrenebutyrylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55486-13-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Nador, K Wnuk, C Roscini… - … A European Journal, 2018 - Wiley Online Library
The synthesis and structuration of a novel low‐molecular‐weight amphiphilic catechol compound is reported. The combination of a hydrophilic tail containing a catechol unit and a …

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